molecular formula C7H4BrF3O B578572 3-Bromo-2-(trifluoromethyl)phenol CAS No. 1214352-26-7

3-Bromo-2-(trifluoromethyl)phenol

Cat. No. B578572
CAS RN: 1214352-26-7
M. Wt: 241.007
InChI Key: WKNXFUUIDHXHMQ-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)phenol is a chemical compound with the CAS Number: 1214352-26-7 . It has a molecular weight of 241.01 . The compound is typically stored at temperatures between 2-8°C . It is a white to yellow solid .


Molecular Structure Analysis

The molecular formula of 3-Bromo-2-(trifluoromethyl)phenol is C7H4BrF3O . The InChI code for this compound is 1S/C7H4BrF3O/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3,12H .


Physical And Chemical Properties Analysis

3-Bromo-2-(trifluoromethyl)phenol is a white to yellow solid . It has a molecular weight of 241.01 and a molecular formula of C7H4BrF3O . It has a density of 1.752±0.06 g/cm3 (20 ºC 760 Torr), a boiling point of 214.8±35.0 ºC (760 Torr), and a flash point of 83.7±25.9 ºC .

Scientific Research Applications

  • Synthesis and DNA Interaction : A study by Rasool et al. (2021) focused on the synthesis of chalcones derived from 3-Bromo-2-(trifluoromethyl)phenol. They explored their interaction with DNA and evaluated their urease inhibition and antioxidant potential. This research is significant in understanding the compound's interaction with biological molecules.

  • Domino Transformations in Organic Chemistry : The work of Rulev et al. (2007) demonstrated the aza-Michael/hydroxyalkylation reactions of 2-Bromo-3-arylpropenyl trifluoromethyl ketones, a derivative of 3-Bromo-2-(trifluoromethyl)phenol. These reactions are important for constructing complex organic molecules, showcasing the compound's utility in organic synthesis.

  • Phthalocyanine Synthesis and Electrochemical Applications : In a study by Kamiloğlu et al. (2018), derivatives of 3-Bromo-2-(trifluoromethyl)phenol were used in synthesizing novel phthalocyanines. They explored their electrochemical and spectroelectrochemical properties, which are crucial for applications in electronic and photonic devices.

  • Formation of Piperazin-2-ones : Research by Rulev et al. (2013) described a synthesis method for 3-trifluoromethylated piperazin-2-ones using trifluoromethyl 2-bromo enones. This research contributes to the development of new compounds for potential pharmacological use.

  • O-Trifluoromethylation of Phenols : A method for synthesizing aryl trifluoromethyl ethers using a derivative of 3-Bromo-2-(trifluoromethyl)phenol was detailed by Zhou et al. (2016). This method is important for creating functionalized organic compounds with potential applications in material science and pharmaceuticals.

  • Electrochemical Applications in Carbon Steel Corrosion Inhibition : In the context of materials science, El-Lateef et al. (2015) synthesized Schiff bases using a derivative of 3-Bromo-2-(trifluoromethyl)phenol, assessing their efficiency as corrosion inhibitors for carbon steel. This application is significant in industrial maintenance and protection.

  • Spectroscopic Analysis : The study by Mahadevan et al. (2011) conducted vibrational spectroscopy analysis on 3-Bromo phenol, a compound closely related to 3-Bromo-2-(trifluoromethyl)phenol. This analysis is essential for understanding the compound's physical properties and behavior.

  • Complex Chemistry with Group 13 Metals : Liu et al. (1992) explored the complex chemistry involving derivatives of 3-Bromo-2-(trifluoromethyl)phenol with group 13 metals. This research has implications in coordination chemistry and potential catalyst development.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

3-bromo-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNXFUUIDHXHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857434
Record name 3-Bromo-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(trifluoromethyl)phenol

CAS RN

1214352-26-7
Record name 3-Bromo-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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